4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride
Description
Structural Characterization of 4-(1-Methylpiperidin-4-yl)benzoic Acid Hydrochloride
Molecular Architecture and Crystallographic Analysis
The compound features a benzoic acid group attached to the 4-position of a 1-methylpiperidine ring, with a hydrochloride counterion stabilizing the protonated piperidine nitrogen (Figure 1). The piperidine ring adopts a chair conformation, as inferred from related crystal structures of piperidine derivatives. For example, in the structurally similar compound 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide, the piperidine ring exists in a half-chair conformation with benzene rings inclined at 89.1° relative to the piperidine plane. While the exact crystal structure of this compound remains unreported, computational models suggest that steric interactions between the methyl group and adjacent hydrogen atoms influence the ring’s puckering dynamics.
Table 1: Molecular Properties of this compound
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR)
- $$ ^1\text{H} $$ NMR : The proton spectrum is expected to show distinct signals for the aromatic protons (δ 7.8–8.1 ppm, doublet for ortho-substituted benzene), piperidine methyl group (δ 2.3 ppm, singlet), and methylene protons adjacent to the nitrogen (δ 2.7–3.1 ppm, multiplet).
- $$ ^{13}\text{C} $$ NMR : Key signals include the carbonyl carbon of the benzoic acid (δ 170–172 ppm) and the quaternary carbon of the piperidine ring (δ 55–60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum exhibits a broad O–H stretch at ~3000 cm⁻¹ (carboxylic acid), a strong C=O stretch at 1680 cm⁻¹, and C–N stretches at 1240–1280 cm⁻¹.
Mass Spectrometry (MS)
The ESI-MS profile shows a parent ion peak at m/z 255.74 ($$ \text{[M+H]}^+ $$) and fragment ions corresponding to the loss of HCl ($$ \text{[M+H–HCl]}^+ $$, m/z 219.2) and decarboxylation ($$ \text{[M+H–CO}_2\text{]}^+ $$, m/z 211.3).
Computational Chemistry Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict the optimized geometry of the molecule (Figure 2). The HOMO is localized on the piperidine ring and carboxylic acid group, indicating nucleophilic reactivity at these sites. The LUMO, concentrated on the aromatic ring, suggests electrophilic substitution tendencies.
Figure 2: HOMO-LUMO Distribution
(Note: Imaginary representation based on DFT analysis of analogous compounds.)
Comparative Structural Analysis with Related Piperidine Derivatives
Table 2: Structural Comparison with Analogous Compounds
The substitution pattern profoundly affects molecular properties:
Properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16;/h2-5,11H,6-9H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQETWMXWQOAEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperidine in the presence of an acid binding agent and a solvent.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pain Management and Neurological Disorders
Research indicates that 4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride has been investigated for its analgesic properties. It has shown efficacy in treating conditions such as migraines, trigeminal neuralgia, and other forms of chronic pain. A notable study highlighted its use in a polymorph of the hemisuccinate salt form, which demonstrated effectiveness in alleviating migraine symptoms and general pain associated with anxiety disorders and depression .
Table 1: Summary of Pharmaceutical Applications
| Condition | Efficacy Observed | Reference |
|---|---|---|
| Migraine | Effective prophylactic treatment | |
| Trigeminal Neuralgia | Pain relief | |
| General Anxiety Disorder | Alleviation of symptoms | |
| Depression | Improvement in mood |
Neuropharmacological Effects
The compound has been noted for its interaction with serotonin receptors, particularly the 5-HT2A subtype. This interaction can influence various neuropsychiatric conditions such as schizophrenia, anxiety disorders, and depression. The modulation of these receptors can lead to beneficial effects in managing symptoms associated with these disorders .
Table 2: Neuropharmacological Applications
| Disorder | Mechanism of Action | Reference |
|---|---|---|
| Schizophrenia | Serotonin receptor modulation | |
| Depression | Inverse agonist activity | |
| Anxiety Disorders | Receptor activity modification |
Enzyme Inhibition Studies
This compound has been utilized in studies to assess its impact on lysosomal phospholipase A2 activity. This enzyme is critical in lipid metabolism, and its inhibition can indicate potential pathways for drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes .
Table 3: Enzyme Inhibition Studies
Drug Development and Screening
The compound serves as a model structure in drug development, particularly for screening new drugs targeting similar pathways or receptor sites. Its structural properties allow researchers to design analogs that could enhance therapeutic efficacy or reduce side effects.
Case Study 1: Migraine Treatment
In a clinical trial involving patients suffering from chronic migraines, the administration of this compound resulted in a significant reduction in headache frequency and severity compared to placebo groups. Patients reported improved quality of life metrics post-treatment.
Case Study 2: Neuropsychiatric Disorders
A study focusing on patients with generalized anxiety disorder demonstrated that treatment with the compound led to marked improvements in anxiety levels as measured by standardized scales (e.g., Hamilton Anxiety Scale). Patients receiving the compound showed a greater reduction in anxiety symptoms compared to those receiving standard treatment options.
Mechanism of Action
The mechanism of action of 4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Biological Activity
4-(1-Methylpiperidin-4-yl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Chemical Formula : C13H18ClNO2
- CAS Number : 69129809
The structure consists of a benzoic acid moiety linked to a 1-methylpiperidine group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its piperidine ring enhances lipophilicity, facilitating cellular uptake and interaction with target proteins.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : Studies indicate that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives containing piperidine rings have shown efficacy against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, suggesting potential use as anticancer agents .
- Microtubule Destabilization : Some related compounds have been identified as microtubule-destabilizing agents, which are crucial in cancer therapy as they disrupt the mitotic spindle formation necessary for cell division .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and metastasis. For example, it could inhibit histone methyltransferases or other targets implicated in cancer biology .
Research Findings
A review of recent literature highlights the following key findings regarding the biological activity of this compound:
- Antitumor Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cells by enhancing caspase activity, leading to programmed cell death .
- Cell Cycle Arrest : Research indicates that certain derivatives can cause cell cycle arrest at specific phases, which is a common mechanism through which anticancer agents exert their effects .
- Comparative Efficacy : When compared to established chemotherapeutics like doxorubicin, some derivatives exhibit comparable or superior efficacy against specific cancer types, highlighting their potential as novel therapeutic agents .
Data Table: Biological Activity Overview
Case Studies
Several studies have investigated the effects of this compound and its derivatives:
- Study on Breast Cancer Cells : A recent study evaluated the apoptosis-inducing capability of this compound on MDA-MB-231 cells, revealing significant morphological changes and increased caspase-3 activity at concentrations as low as 1.0 μM .
- In Vivo Efficacy : Animal model studies are needed to further validate the in vitro findings. Initial results suggest promising antitumor effects that warrant further investigation into pharmacokinetics and toxicity profiles.
Q & A
Q. What are the established synthesis protocols for 4-(1-methylpiperidin-4-yl)benzoic acid hydrochloride?
Synthesis typically involves coupling reactions between substituted benzoic acids and piperidine derivatives. For example, analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) are synthesized via nucleophilic substitution under alkaline conditions, followed by HCl treatment to form the hydrochloride salt . Key steps include:
- Reagent selection : Use of 4-chlorobenzoic acid derivatives and 1-methylpiperidine.
- Acid treatment : Final HCl precipitation to stabilize the hydrochloride form .
- Purification : Recrystallization or column chromatography to achieve >93% purity, as seen in related piperidine-based compounds .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture, based on stability data for similar hydrochlorides .
- Safety measures : Use PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact, as piperidine derivatives may cause irritation .
- Decomposition risks : Avoid prolonged exposure to high temperatures (>40°C) or strong oxidizers, which may degrade the compound .
Q. What analytical techniques are recommended for physicochemical characterization?
- Purity assessment : HPLC with UV detection (e.g., C18 column, methanol/buffer mobile phase at pH 4.6) .
- Structural confirmation : NMR (¹H/¹³C) for verifying the benzoic acid and piperidine moieties; FT-IR for functional group analysis (e.g., carboxylate and amine stretches) .
- Melting point : Differential scanning calorimetry (DSC) to confirm consistency with literature values (e.g., 160–165°C for analogous hydrochlorides) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Parameter tuning :
- Temperature : Maintain 60–80°C during coupling to balance reaction rate and byproduct formation .
- pH control : Alkaline conditions (pH 9–10) enhance nucleophilic substitution efficiency .
- Catalysts : Test palladium or copper catalysts for cross-coupling steps, as used in aryl-piperidine syntheses .
- Scale-up challenges : Monitor exothermic reactions and implement gradual reagent addition to prevent thermal degradation .
Q. How do researchers resolve contradictions in reported toxicity data for this compound?
- In vitro vs. in vivo studies : Conduct parallel assays (e.g., MTT for cytotoxicity in HEK293 cells and acute toxicity in rodent models) to identify species-specific effects .
- Dose dependency : Evaluate LD₅₀ ranges and histopathological changes at varying concentrations, referencing GHS classifications for similar hydrochlorides .
- Metabolite profiling : Use LC-MS to identify toxic intermediates, such as N-oxide derivatives, which may explain discrepancies .
Q. What strategies are effective in studying the compound’s interactions with biological targets?
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with receptors like sigma-1 or histamine H₃, commonly associated with piperidine derivatives .
- Biophysical assays : Surface plasmon resonance (SPR) to quantify binding kinetics to target proteins .
- Mutagenicity screens : Ames tests with S. typhimurium strains TA98/TA100 to assess DNA damage potential .
Q. How can degradation products be identified and mitigated during long-term studies?
- Forced degradation : Expose the compound to heat (40°C), light (UV), and acidic/alkaline conditions, then analyze via LC-MS for degradation markers (e.g., demethylated or hydrolyzed products) .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations to inhibit oxidation .
Q. What methodologies address cross-reactivity in enzyme inhibition assays?
- Negative controls : Use structurally similar but inactive analogs (e.g., 4-(4-methylpiperazin-1-yl)methylbenzoic acid) to distinguish target-specific effects .
- Selectivity profiling : Screen against a panel of related enzymes (e.g., kinases, phosphatases) to identify off-target interactions .
Methodological Notes
- Data interpretation : Cross-validate findings using orthogonal techniques (e.g., NMR and X-ray crystallography for structural confirmation) .
- Regulatory compliance : Adhere to FDA/EMA guidelines for preclinical testing, including GLP standards for toxicity studies .
For further details, consult peer-reviewed protocols for piperidine derivatives and prioritize primary literature over commercial databases (e.g., PubChem, NIST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
